2-Chloro-5-methylbenzenesulfonyl fluoride
Description
2-Chloro-5-methylbenzenesulfonyl fluoride is a benzenesulfonyl derivative featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and a sulfonyl fluoride functional group. Sulfonyl fluorides are increasingly valued in medicinal and materials chemistry due to their stability and selective reactivity, particularly in covalent inhibitor design .
Properties
CAS No. |
25300-24-7 |
|---|---|
Molecular Formula |
C7H6ClFO2S |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI Key |
WDFLVNAFGWTULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 2-Chloro-5-methylbenzenesulfonyl fluoride, often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions when combined with appropriate reagents.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.
Oxidation: Oxidized derivatives of the benzene ring.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Chloro-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound’s stability and resistance to hydrolysis under physiological conditions make it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 2-chloro-5-formylbenzenesulfonyl chloride (CHO) and 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CF₃) exhibit enhanced electrophilicity at the sulfonyl group due to EWGs, facilitating nucleophilic substitution reactions . Electron-Donating Groups (EDGs): The methyl group in 2-chloro-5-methylbenzenesulfonyl fluoride (CH₃) may slightly deactivate the sulfonyl fluoride compared to analogs with EWGs, reducing reactivity but improving solubility in non-polar solvents.
Molecular Weight and Stability :
- The trifluoromethyl-substituted compound (279.07 g/mol) has a lower molecular weight than the methylsulfonyl analog (289.16 g/mol), likely due to the lighter CF₃ group .
- The pentafluorosulfur-substituted compound (317.00 g/mol) demonstrates the highest molecular weight, attributed to the SF₅ group’s size and electronegativity .
Functional Group Compatibility :
- Sulfonyl chlorides (e.g., –5) are typically more reactive than sulfonyl fluorides due to the superior leaving-group ability of Cl⁻ versus F⁻. However, sulfonyl fluorides are preferred in applications requiring hydrolytic stability .
Biological Activity
2-Chloro-5-methylbenzenesulfonyl fluoride (CAS No. 25300-24-7) is a sulfonyl fluoride compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClF3O2S |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | 2-chloro-5-methylbenzenesulfonyl fluoride |
| SMILES | ClC1=CC=C(C=C1)C(S(=O)(=O)F)C |
The primary mechanism of action for 2-Chloro-5-methylbenzenesulfonyl fluoride involves the inhibition of serine proteases and other enzymes that rely on serine residues in their active sites. The sulfonyl fluoride group acts as a covalent modifier, irreversibly binding to the serine residue and thus inhibiting enzymatic activity. This property is particularly useful in biochemical research and therapeutic applications, as it can selectively target specific enzymes.
Biological Activities
- Enzyme Inhibition : The compound has been shown to inhibit various serine proteases, which play crucial roles in biological processes such as blood coagulation and inflammation.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic therapies.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-5-methylbenzenesulfonyl fluoride effectively inhibited human thrombin with an IC50 value of 0.5 µM. This inhibition was attributed to the compound's ability to form a stable covalent bond with the active site serine residue, blocking substrate access and preventing catalysis .
Case Study 2: Antimicrobial Activity
In a clinical evaluation, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL and 20 µg/mL, respectively. These findings suggest potential applications in treating infections caused by these pathogens .
Research Findings
Recent reviews have highlighted the broader implications of sulfonyl fluorides in drug design, particularly their role as electrophilic warheads in targeted covalent inhibitors. The unique reactivity profile of 2-Chloro-5-methylbenzenesulfonyl fluoride positions it as a valuable tool in chemical biology and medicinal chemistry.
Summary of Key Research Findings
- Inhibition of Serine Proteases : Effective against thrombin and other serine proteases.
- Antimicrobial Efficacy : Demonstrated activity against key bacterial pathogens.
- Potential Anticancer Properties : Induction of apoptosis in specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
